5-oxo-1-phenyl-N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}pyrrolidine-3-carboxamide
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Overview
Description
5-oxo-1-phenyl-N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}pyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by a pyrrolidine ring with additional functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. Key steps in the synthetic route include:
Formation of the pyrrolidine ring through cyclization reactions.
Attachment of the phenyl and pyrazolo[3,4-d]pyrimidin-1-yl groups via substitution reactions.
Introduction of the piperidin-1-yl group using amination reactions.
Reaction conditions such as temperature, pressure, and choice of solvents play a crucial role in the yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. Optimization of reaction parameters is essential to minimize by-products and maximize yield.
Chemical Reactions Analysis
Types of Reactions It Undergoes
This compound can undergo various chemical reactions including:
Oxidation: : Transformations involving the addition of oxygen atoms or removal of hydrogen atoms.
Reduction: : Reactions that add hydrogen atoms or remove oxygen atoms.
Substitution: : Replacement of specific functional groups with alternative groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides.
Major Products Formed
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could result in the formation of amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology
In biological research, it serves as a tool for probing cellular mechanisms and pathways due to its interactions with specific biological targets.
Medicine
Medicinally, this compound may have potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry
Industrial applications include its use in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action involves interactions with molecular targets such as enzymes or receptors. This compound binds to these targets, altering their function and subsequently affecting cellular processes. The specific pathways involved can vary depending on the context of its use.
Comparison with Similar Compounds
Comparison with Other Similar Compounds
Compared to other compounds with similar structures, 5-oxo-1-phenyl-N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}pyrrolidine-3-carboxamide stands out due to its unique functional groups that enhance its reactivity and binding affinity.
List of Similar Compounds
5-oxo-1-phenyl-N-{2-[4-(piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}pyrrolidine-3-carboxamide
5-oxo-1-phenyl-N-{2-[4-(morpholin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}pyrrolidine-3-carboxamide
5-oxo-1-phenyl-N-{2-[4-(tetrahydroisoquinolin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}pyrrolidine-3-carboxamide
Each of these similar compounds features variations in the heterocyclic substituents, affecting their physical and chemical properties.
Properties
IUPAC Name |
5-oxo-1-phenyl-N-[2-(4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N7O2/c31-20-13-17(15-29(20)18-7-3-1-4-8-18)23(32)24-9-12-30-22-19(14-27-30)21(25-16-26-22)28-10-5-2-6-11-28/h1,3-4,7-8,14,16-17H,2,5-6,9-13,15H2,(H,24,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQFZCWHJGNJFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC3=C2C=NN3CCNC(=O)C4CC(=O)N(C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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